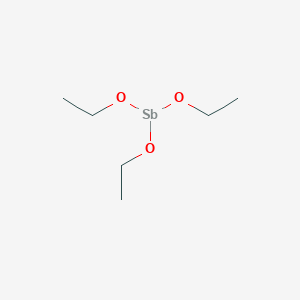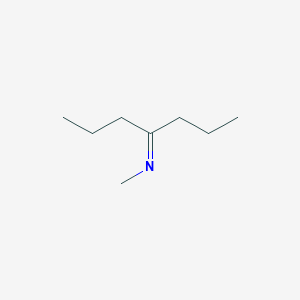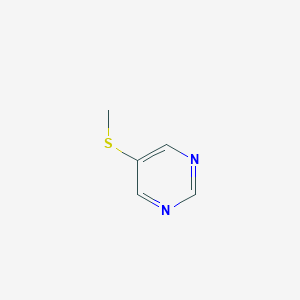
5-(Methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)pyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)pyrimidine is not fully understood. However, it has been reported to inhibit the activity of enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. It has also been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
5-(Methylthio)pyrimidine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of reactive oxygen species. It has also been reported to have neuroprotective effects, improving cognitive function and reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(Methylthio)pyrimidine in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 5-(Methylthio)pyrimidine. One of the areas of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of interest is its potential use as a pesticide or fungicide in the agricultural industry. Further studies are needed to explore the mechanism of action and optimize the synthesis method of 5-(Methylthio)pyrimidine for its various applications.
Conclusion:
In conclusion, 5-(Methylthio)pyrimidine is a sulfur-containing compound that has potential applications in various fields, including pharmaceuticals, agriculture, and food industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Métodos De Síntesis
The synthesis of 5-(Methylthio)pyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction between 4-methylthio-2,6-diaminopyrimidine and an alkylating agent such as methyl iodide or dimethyl sulfate. Another method involves the reaction between 2-amino-4-methylthiopyrimidine and a carbonyl compound in the presence of a catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
5-(Methylthio)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the agricultural industry, it has been shown to have insecticidal and fungicidal properties. In the food industry, it has been used as a flavoring agent in various food products.
Propiedades
Número CAS |
14257-02-4 |
|---|---|
Nombre del producto |
5-(Methylthio)pyrimidine |
Fórmula molecular |
C5H6N2S |
Peso molecular |
126.18 g/mol |
Nombre IUPAC |
5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H6N2S/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 |
Clave InChI |
IBMKUYMVNFUNOW-UHFFFAOYSA-N |
SMILES |
CSC1=CN=CN=C1 |
SMILES canónico |
CSC1=CN=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



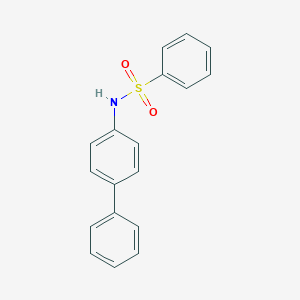



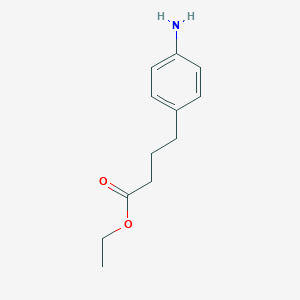
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)
